molecular formula C10H15NO B12120631 Benzenepropanol, 4-(aminomethyl)-

Benzenepropanol, 4-(aminomethyl)-

Cat. No.: B12120631
M. Wt: 165.23 g/mol
InChI Key: HLTSQNCTHSWMHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenepropanol, 4-(aminomethyl)-: is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a benzene ring attached to a propanol chain, which in turn is substituted with an aminomethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanol, 4-(aminomethyl)- can be achieved through several methods. One common approach involves the reduction of 4-aminomethylbenzoic acid. This process typically includes the preparation of 4-carboxylbenzaldehyde or its alkyl ester, followed by oximation and subsequent reduction using hydrogen in a sodium hydroxide aqueous solution . Another method involves the catalytic reduction of 4-cyanobenzoic acid using Raney’s nickel catalyst in the presence of ammonia .

Industrial Production Methods: Industrial production of Benzenepropanol, 4-(aminomethyl)- often employs catalytic hydrogenation techniques. These methods are designed to maximize yield while minimizing by-products and environmental impact. The use of low-pressure hydrogenation and simple purification processes makes the production cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Benzenepropanol, 4-(aminomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various amine derivatives, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Benzenepropanol, 4-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to act as a nucleophile, participating in various biochemical reactions. It can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a versatile tool in biochemical research .

Biological Activity

Benzenepropanol, 4-(aminomethyl)-, also known as 4-(aminomethyl)benzyl alcohol, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of Benzenepropanol, 4-(aminomethyl)- can be represented as follows:

  • Molecular Formula : C9_9H13_13N
  • Molecular Weight : 151.21 g/mol
  • IUPAC Name : 4-(Aminomethyl)phenylpropan-1-ol

This compound features a benzene ring substituted with an aminomethyl group and a hydroxymethyl group, which contributes to its biological activity.

Antiviral Properties

Recent studies have identified 4-(aminomethyl)benzamides as potent inhibitors of viral entry, specifically against Ebola and Marburg viruses. These compounds demonstrate effective antiviral activity with EC50_{50} values below 10 μM in Vero cells, indicating their potential as therapeutic agents for viral infections . The structural optimization of these compounds has led to enhanced selectivity and potency, suggesting that modifications in the amide region can significantly impact their antiviral efficacy.

Inhibition of Carbonic Anhydrases

Benzenepropanol derivatives have been investigated for their inhibitory effects on various human carbonic anhydrase (hCA) isozymes. In vitro studies have shown that these compounds can effectively inhibit hCA I, II, IV, IX, and XII. The inhibition mechanism involves binding to the active site of the enzyme, which is crucial for maintaining acid-base balance and facilitating physiological processes .

Table 1: Inhibition Activity Against Human Carbonic Anhydrases

CompoundhCA I InhibitionhCA II InhibitionhCA IV InhibitionhCA IX InhibitionhCA XII Inhibition
4-(Aminomethyl)benzamideIC50_{50} = 5 μMIC50_{50} = 3 μMIC50_{50} = 10 μMIC50_{50} = 15 μMIC50_{50} = 20 μM
4-(Aminomethyl)benzenesulfonamideIC50_{50} = 8 μMIC50_{50} = 6 μMIC50_{50} = 12 μMIC50_{50} = 18 μMIC50_{50} = 25 μM

The biological activity of Benzenepropanol, 4-(aminomethyl)- can be attributed to several mechanisms:

  • Inhibition of Viral Entry : The compound interferes with the entry process of viruses into host cells by disrupting the interaction between viral proteins and cellular receptors.
  • Enzyme Inhibition : By binding to the active sites of carbonic anhydrases, it alters the enzyme's function, leading to decreased bicarbonate production and affecting pH regulation in tissues.
  • Calcium Channel Interaction : Some studies suggest that related compounds may influence calcium channels in cardiovascular tissues, potentially affecting blood pressure regulation .

Case Studies

A notable case study involved the synthesis of a series of modified Benzenepropanol derivatives aimed at enhancing their antiviral properties. These derivatives were tested against both EBOV and MARV pseudoviruses in vitro. The results indicated that structural modifications significantly improved their efficacy compared to unmodified compounds .

Another investigation focused on the pharmacokinetic properties of these compounds using computational models. The findings suggested favorable absorption and distribution characteristics, indicating potential for systemic therapeutic use .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-[4-(aminomethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H15NO/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7-8,11H2

InChI Key

HLTSQNCTHSWMHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCO)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.